molecular formula C17H25ClN2O4S B5344233 3-chloro-4-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

3-chloro-4-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

Cat. No.: B5344233
M. Wt: 388.9 g/mol
InChI Key: VRHISPWTFSCLFQ-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a benzenesulfonamide core, which is known for its diverse biological activities and utility in medicinal chemistry.

Properties

IUPAC Name

3-chloro-4-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O4S/c1-3-20(13-17(21)19-10-6-5-7-11-19)25(22,23)14-8-9-16(24-4-2)15(18)12-14/h8-9,12H,3-7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHISPWTFSCLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This is followed by the introduction of the chloro, ethoxy, and piperidinyl groups through various organic reactions. Common reagents used in these steps include chlorinating agents, ethylating agents, and piperidinyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a variety of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

3-chloro-4-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: Its potential biological activity makes it a candidate for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives, such as:

  • 4-chloro-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
  • 3-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

Uniqueness

What sets 3-chloro-4-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

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